4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
Description
Introduction to 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
The development of stable isotope-labeled reference materials has revolutionized analytical chemistry by providing unprecedented precision in quantitative measurements. This compound exemplifies this advancement as a meticulously engineered carbon-13 labeled compound designed for mass spectrometric applications. This isotopically enriched variant maintains identical chemical behavior to its unlabeled counterpart while providing distinct mass spectral signatures that enable accurate quantification and metabolite identification.
The compound serves multiple analytical purposes, including environmental monitoring, forensic toxicology, and clinical diagnostic testing applications. Its role as an internal standard has proven particularly valuable in studies examining tobacco-specific nitrosamine exposure and metabolic pathways. The strategic placement of carbon-13 isotopes ensures co-elution with the native analyte during chromatographic separation, thereby optimizing correction for both ion suppression and matrix effects that commonly challenge quantitative mass spectrometry.
Research applications have expanded significantly since its introduction, with investigators utilizing this labeled compound in comprehensive metabolomic profiling studies. The exceptional isotope stability characteristic of carbon-13 labeling enables insertion at early stages of sample preparation, providing flexibility in experimental design and analytical methodology selection. This stability distinguishes carbon-13 labeled standards from their deuterated counterparts, eliminating concerns regarding isotope scrambling or loss during ionization and collisional activation processes.
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for isotopically labeled compounds. The complete IUPAC designation is N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(4-13C)butyl)nitrous amide, which precisely identifies the positions of carbon-13 enrichment within the molecular framework. This nomenclature explicitly indicates the presence of six carbon-13 atoms distributed across the pyridine ring system and the carbonyl carbon adjacent to the pyridine moiety.
The compound exhibits a unique isomeric profile due to the specific positioning of the isotopic labels. Unlike conventional isomerism involving different atomic connectivity patterns, the isotopologue represents a stable isotope variant where carbon-13 atoms replace carbon-12 atoms at designated positions without altering the fundamental molecular structure. The systematic numbering scheme follows conventional organic chemistry principles, with the pyridine nitrogen serving as the reference point for positional assignments.
The structural integrity of the isotopically labeled compound remains identical to the unlabeled parent molecule, with the carbon-13 substitutions introducing minimal perturbation to bond lengths, angles, and electronic properties. This isotopic substitution strategy ensures that chemical behavior, including reactivity patterns and metabolic pathways, closely parallels that of the natural abundance compound.
Stable Isotope Labeling Strategy (13C6 Positional Specificity)
The carbon-13 labeling strategy employed in this compound represents a sophisticated approach to isotopic enrichment that maximizes analytical utility while maintaining synthetic feasibility. The six carbon-13 atoms are strategically positioned to encompass the entire pyridine ring system (positions 2, 3, 4, 5, and 6) plus the carbonyl carbon directly attached to the pyridine moiety. This labeling pattern provides optimal mass spectral differentiation from the unlabeled compound while preserving chemical and physical properties essential for accurate internal standard performance.
The selection of the pyridine ring for comprehensive carbon-13 labeling reflects careful consideration of synthetic accessibility and analytical requirements. Pyridine ring carbons represent chemically equivalent positions that can be uniformly labeled through established synthetic methodologies involving carbon-13 enriched precursors. The additional labeling of the adjacent carbonyl carbon extends the isotopic signature while maintaining structural stability and chemical reactivity patterns characteristic of the parent compound.
Mass spectrometric analysis reveals distinct molecular ion peaks separated by six mass units between the labeled and unlabeled variants, corresponding to the six carbon-13 substitutions. The molecular weight increases from 207.23 for the unlabeled compound to 213.19 for the carbon-13 labeled isotopologue. This mass difference provides unambiguous identification and quantification capabilities in complex biological matrices where interference from structurally similar compounds might otherwise compromise analytical accuracy.
| Isotope Position | Carbon-13 Location | Labeling Rationale |
|---|---|---|
| Position 2 | Pyridine Ring | Uniform ring labeling |
| Position 3 | Pyridine Ring | Complete isotopic coverage |
| Position 4 | Pyridine Ring | Synthetic accessibility |
| Position 5 | Pyridine Ring | Mass spectral differentiation |
| Position 6 | Pyridine Ring | Chemical stability |
| Carbonyl Carbon | Ketone Functionality | Enhanced molecular ion signature |
The isotopic enrichment level maintained at 99% purity ensures minimal contamination from partially labeled or unlabeled species that could interfere with quantitative determinations. This high enrichment level is critical for applications requiring precise isotope ratio measurements and absolute quantification in biological systems where endogenous compound concentrations may vary significantly across samples.
Comparative Analysis with Unlabeled NNK
Comparative analysis between this compound and its unlabeled counterpart reveals essential similarities and strategic differences that enable effective internal standard applications. The fundamental molecular architecture remains unchanged, with both compounds exhibiting identical connectivity patterns, functional group arrangements, and stereochemical configurations. However, the isotopic substitutions introduce measurable differences in molecular weight, mass spectral fragmentation patterns, and nuclear magnetic resonance characteristics that facilitate analytical differentiation.
Chromatographic behavior demonstrates remarkable similarity between the labeled and unlabeled variants, with both compounds exhibiting virtually identical retention times under standard liquid chromatography conditions. This co-elution behavior represents a critical advantage for internal standard applications, as it ensures that both analyte and standard experience identical matrix effects, ion suppression phenomena, and instrumental variations throughout the analytical process. The chemical stability of both compounds remains equivalent under typical storage and handling conditions, with both requiring protection from light and maintenance at low temperatures.
Mass spectrometric fragmentation patterns provide the most significant differentiation between the isotopic variants. The carbon-13 labeled compound produces characteristic fragment ions that consistently maintain the six mass unit separation from corresponding unlabeled fragments. This predictable fragmentation behavior enables sophisticated selected reaction monitoring experiments where multiple transition pairs can be monitored simultaneously to enhance analytical specificity and quantitative precision.
| Analytical Parameter | Unlabeled Compound | 13C6-Labeled Compound | Difference |
|---|---|---|---|
| Molecular Weight | 207.23 g/mol | 213.19 g/mol | +5.96 g/mol |
| Retention Time (LC) | Identical | Identical | Negligible |
| Chemical Stability | High | High | Equivalent |
| Isotopic Purity | Natural abundance | 99% 13C enrichment | Significant |
| Fragmentation Mass | Variable | +6 Da shifts | Predictable |
The synthetic accessibility of both compounds follows similar preparative routes, with the labeled variant requiring carbon-13 enriched starting materials that increase production costs but do not fundamentally alter synthetic complexity. Manufacturing protocols for the isotopically labeled compound maintain identical purity specifications and quality control requirements, ensuring consistent performance across different production batches.
Properties
CAS No. |
1346600-19-8 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
FLAQQSHRLBFIEZ-NXGVJODUSA-N |
SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Isomeric SMILES |
CN(CCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1)N=O |
Canonical SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Synonyms |
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6; NNK-13C6 ; |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Isotopic Labeling Strategy
The incorporation of 13C6 into the pyridine ring and adjacent carbonyl group is achieved using [13C6]ethyl nicotinate as the primary precursor. This labeled precursor ensures uniform 13C distribution at positions 2, 3, 4, 5, and 6 of the pyridine ring and the carbonyl carbon of the butanone moiety. Key reagents include:
Claisen Condensation
The reaction begins with the condensation of [13C6]ethyl nicotinate (0.75 mmol) with diethyl succinate (3.75 mmol) in refluxing benzene (5 mL) under NaH catalysis (3.7 mmol, 60% dispersion). Ethanol (0.5 mL) is added to stabilize the reaction medium. After 45 minutes, the mixture is cooled, acidified with 5 M HCl, and extracted to isolate diethyl α-nicotinyl succinate-13C6 as a brown oil (yield: ~60%).
Acid Hydrolysis and Cyclization
The crude diethyl α-nicotinyl succinate-13C6 undergoes reflux in 5 M H2SO4 (2 mL, 36 hours) to hydrolyze the ester groups and cyclize the intermediate. Neutralization with NaOH (pH 4–5) precipitates the keto acid derivative, which is purified via HPLC (Luna C18 column, 15 mM NH4OAc/CH3CN gradient). The purified product ([13C6]-3) is reduced with NaBH4 to yield the hydroxy acid ([13C6]-4), further purified to >98% purity.
Esterification and Nitrosation
The hydroxy acid ([13C6]-4) is methylated using 3% H2SO4 in methanol, followed by hexanoic anhydride esterification (70°C, 20 minutes) to form methyl 4-hexanoyl-4-(3-pyridyl)butanoate-13C6. Final nitrosation with methylnitrosamine under acidic conditions yields NNK-13C6, with an overall yield of 11–27%.
Analytical Validation and Characterization
Chromatographic Purity Assessment
NNK-13C6 is validated using reverse-phase HPLC (Phenomenex Luna C18 column) with UV detection at 254 nm. Co-injection with unlabeled NNK confirms co-elution, ensuring isotopic fidelity.
Mass Spectrometric Confirmation
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3) exhibits characteristic signals:
Comparative Analysis of Labeling Techniques
13C vs. Deuterium Labeling
13C-labeled standards exhibit superior stability compared to deuterated analogs, resisting isotope exchange during derivatization or LC-MS analysis. This ensures accurate quantification in biomonitoring studies.
Yield Optimization Challenges
-
Acid Hydrolysis Duration : Prolonged reflux (>36 hours) in H2SO4 minimizes byproduct formation but risks decomposition.
-
Purification Losses : HPLC purification accounts for ~40% mass loss, necessitating scalable synthesis batches.
Applications in Carcinogenicity Research
NNK-13C6 is pivotal in quantifying DNA adducts (e.g., O6-methylguanine) via accelerator mass spectrometry (AMS), achieving detection limits of 1 adduct per 1011 nucleotides. Its use in metabolic studies clarifies NNK bioactivation pathways, particularly cytochrome P450-mediated α-hydroxylation.
| Parameter | Value |
|---|---|
| Molecular Formula | C10H13N3O2 |
| Molecular Weight | 213.19 g/mol |
| Isotopic Purity | ≥99% 13C |
| Storage | −20°C, protected from light |
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with DNA and proteins.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in studying the compound’s carcinogenic properties. Other products include various metabolites that are analyzed to understand the compound’s metabolic pathways .
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the compound’s reactivity and interaction with other chemicals.
Biology: To investigate its effects on cellular processes and its role in carcinogenesis.
Medicine: To develop chemopreventive agents and understand the mechanisms of tobacco-related cancers.
Industry: To assess the safety and impact of tobacco products and develop strategies to reduce harmful effects.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that bind to DNA. This binding causes mutations and initiates carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in these pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between NNK-13C6 and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | IARC Classification | Primary Target Organs | Key Role in Research |
|---|---|---|---|---|---|
| NNK | C10H13N3O2 | 207.2 | Group 1 | Lung, Pancreas | Carcinogen, analyte in studies |
| NNK-13C6 | C10(13C6)H13N3O2 | 213.2 | N/A | N/A | Internal standard for NNK |
| NNAL | C10H15N3O2 | 209.2 | Not classified | Lung, Pancreas | Metabolite of NNK |
| NNN (N′-nitrosonornicotine) | C9H11N3O | 177.2 | Group 1 | Esophagus, Nasal Cavity | Carcinogen, tobacco metabolite |
| HPB (4-hydroxy-1-(3-pyridyl)-1-butanone) | C9H11NO2 | 165.2 | N/A | N/A | Oxidative metabolite of NNK |
Notes:
- NNAL: A major metabolite of NNK, differing by a hydroxyl group replacing the ketone. It retains carcinogenic activity, inducing lung and pancreatic tumors in rats .
- NNN: A structurally distinct tobacco-specific nitrosamine with a nitroso group attached to nornicotine. It shares Group 1 classification but targets different organs .
- HPB: A non-carcinogenic oxidative metabolite used as a biomarker for NNK exposure .
Carcinogenic Potency and Metabolic Pathways
- NNK vs. NNAL: In a lifetime bioassay, NNK (5.0 ppm in drinking water) induced lung tumors in 90% of rats (27/30) and pancreatic tumors in 30% (9/30), while NNAL (5.0 ppm) caused lung tumors in 87% (26/30) and pancreatic tumors in 27% (8/30) . NNAL is a proximate metabolite of NNK, requiring enzymatic activation (e.g., cytochrome P450-mediated hydroxylation) to exert carcinogenicity .
NNK vs. NNN :
Research Findings and Implications
- Animal Studies: NNK and NNAL exhibit dose-dependent carcinogenicity in rats, with pancreatic tumor induction being a novel finding for tobacco constituents .
- Human Studies : While NNK itself is rarely detected in human biospecimens, its metabolite NNAL-glucuronide is strongly associated with lung cancer risk (per unit increase in serum levels) .
- Regulatory Impact : IARC's Group 1 classification of NNK and NNN underscores the need for stringent regulation of tobacco products .
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6, commonly referred to as NNK, is a nitrosamine derived from nicotine and recognized as a potent carcinogen. It is primarily found in tobacco products and has been extensively studied for its biological activity, particularly in relation to lung cancer. This article synthesizes various research findings on the biological activity of NNK, focusing on its metabolic pathways, mechanisms of action, and implications for cancer risk assessment.
- Molecular Formula : C10H13N3O
- Molecular Weight : 213.19 g/mol
- CAS Number : 64091-91-4
Metabolic Activation and Carcinogenicity
NNK exerts its carcinogenic effects through metabolic activation, which transforms it into highly reactive intermediates capable of causing DNA damage. The primary metabolic pathways include:
- N-Oxidation
- Alpha-Hydroxylation
- Carbonyl Reduction
These processes lead to the formation of several metabolites, including:
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)
- 4-Oxo-4-(3-pyridyl)butyric acid (OPBA)
- 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB)
NNAL itself is also a potent carcinogen and can be further detoxified through glucuronide conjugation, which reduces its harmful effects .
Inhibition of Metabolism
Recent studies have identified various compounds that inhibit the metabolism of NNK, potentially reducing its carcinogenic effects. For example, benzaldehyde and structurally related compounds were found to inhibit the formation of key metabolites such as OPBA and HPB in murine hepatic and pulmonary microsomes. This suggests that certain dietary components could serve as protective agents against NNK-induced carcinogenesis .
Study 1: Metabolism Profiling in Animal Models
A significant study involved profiling NNK metabolites in rat urine following administration of labeled NNK. The research demonstrated that phenobarbital treatment enhanced the metabolic activation of NNK, facilitating the identification of metabolites through mass spectrometry. This approach highlighted the importance of metabolic context in understanding NNK's biological activity .
Study 2: Longitudinal Analysis of Biomarkers
Another study focused on identifying biomarkers for bioactivation and detoxification of NNK among smokers. By analyzing urine samples from participants over time, researchers could correlate specific metabolite levels with lung cancer susceptibility, providing insight into individual risk factors associated with tobacco exposure .
Research Findings Summary
Q & A
Q. Basic
- Internal standardization : Spike NNK-13C6 early in the workflow to account for losses during protein precipitation, SPE, or solvent evaporation .
- Enzymatic deconjugation : Use β-glucuronidase to hydrolyze glucuronidated metabolites (e.g., NNAL-Gluc) before LC-MS/MS analysis .
- Matrix-matched calibration : Prepare standards in surrogate matrices (e.g., synthetic urine) to mimic biological sample ion suppression .
How do CYP2A enzymes influence the metabolic activation of NNK-13C6 in human tissues?
Q. Advanced
- CYP2A13 is the primary enzyme in human lung microsomes responsible for α-hydroxylation of NNK-13C6, generating reactive intermediates that form DNA adducts .
- Competitive inhibition assays : Use selective inhibitors (e.g., 8-methoxypsoralen) to differentiate CYP2A6 (hepatic) from CYP2A13 (pulmonary) activity .
- Genetic polymorphism analysis : Assess CYP2A13 Arg257Cys variants to evaluate interindividual differences in metabolic activation .
What methodologies enable precise detection of DNA adducts derived from NNK-13C6?
Q. Advanced
- Isotope-labeled adductomics : Use NNK-13C6 to track pyridyloxobutyl (POB)-DNA adducts (e.g., O6-POB-dGuo) via LC-MS/MS, avoiding interference from endogenous adducts .
- 32P-postlabeling : Combine with accelerator mass spectrometry (AMS) for ultra-sensitive detection of adducts in low-abundance tissues (e.g., lung epithelium) .
How can contradictory findings in NNK-13C6 metabolic pathways be resolved?
Q. Advanced
- Dual-isotope labeling : Co-administer NNK-13C6 with deuterated NNAL to distinguish α-hydroxylation (activation) from carbonyl reduction (detoxification) pathways .
- Knockout models : Use CRISPR/Cas9-modified cell lines (e.g., CYP2A13−/−) to isolate enzyme-specific contributions .
What quality controls are essential when using NNK-13C6 as a certified reference material?
Q. Basic
- Verify purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution MS .
- Store at −80°C in amber vials to prevent photodegradation and thermal decomposition .
- Cross-validate against non-labeled NNK in recovery experiments to confirm isotopic fidelity .
What advanced techniques quantify NNK-13C6’s major metabolite, NNAL-13C6, in longitudinal studies?
Q. Advanced
- Stable isotope-resolved metabolomics (SIRM) : Administer NNK-13C6 to track NNAL-13C6 kinetics in urine, correcting for baseline NNAL from dietary sources .
- Cohort stratification : Analyze NNAL-Gluc/NNAL ratios to assess metabolic phenotypes (e.g., fast vs. slow glucuronidators) .
How does interindividual variability in NNK-13C6 metabolism impact carcinogenesis risk models?
Q. Advanced
- Pharmacokinetic modeling : Incorporate CYP2A13 polymorphism data and urinary NNAL-13C6 half-life to predict tissue-specific adduct accumulation .
- Organotypic cultures : Use precision-cut lung slices (PCLS) to simulate metabolic activation in human respiratory tissues .
What experimental designs assess the metabolic stability of NNK-13C6 in vitro?
Q. Basic
- Microsomal incubations : Incubate NNK-13C6 with NADPH-fortified human liver or lung microsomes, quenching reactions at timed intervals to measure substrate depletion .
- Kinetic parameter calculation : Determine , , and intrinsic clearance (CLint) using Michaelis-Menten models .
How do DNA repair mechanisms influence the persistence of NNK-13C6-derived adducts?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
